molecular formula C21H19Br2N B2706279 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline CAS No. 866040-62-2

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline

Cat. No.: B2706279
CAS No.: 866040-62-2
M. Wt: 445.198
InChI Key: YPBUXYZTTQJKBL-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a chemical compound with the molecular formula C21H19Br2N and a formula weight of 445.19 . It’s a compound with diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with two bromine atoms and a cyclohexylphenyl group attached .

Scientific Research Applications

Anticancer Activity

Quinoline compounds are recognized for their anticancer properties, where they serve as foundational structures for synthesizing molecules with significant medical benefits. Their anticancer activity is linked to their ability to inhibit critical processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structural versatility of quinoline allows for the creation of diverse derivatives, enhancing their effectiveness against various cancer targets (Solomon Vr & H. Lee, 2011).

Antidepressant Potential

Another application area for quinoline derivatives is in the development of rapid-onset antidepressants. Certain quinoline-based structures have been identified as potent adenosine receptor antagonists, showing promising results in behavioral models of depression. These findings suggest potential therapeutic applications for quinoline derivatives in treating depression (R. Sarges et al., 1990).

Antitubercular Activity

The synthesis and evaluation of novel quinoline derivatives have also demonstrated significant antitubercular properties. Some synthesized compounds have shown high activity against Mycobacterium tuberculosis, suggesting their potential as effective antitubercular agents (S. Kantevari et al., 2011).

Nonlinear Optical (NLO) Applications

Quinoline derivatives exhibit interesting nonlinear optical (NLO) properties, making them candidates for technological applications such as optical switching, data storage, and photonic devices. The combination of experimental and density functional theory (DFT) studies on quinoline derivatives has helped understand their electronic and NLO characteristics, highlighting their potential in advanced optical technologies (M. Khalid et al., 2019).

Synthesis of Structurally Diverse Compounds

Quinoline derivatives serve as key intermediates in the synthesis of a wide range of structurally diverse compounds. For example, innovative synthetic routes have enabled the creation of complex quinoline structures with potential applications in medicinal chemistry and materials science (Hongyang Zhao et al., 2016).

Properties

IUPAC Name

6,8-dibromo-2-(4-cyclohexylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUXYZTTQJKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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